molecular formula C12H16N4S B6635334 N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine

Cat. No.: B6635334
M. Wt: 248.35 g/mol
InChI Key: SRZMKUNGAVDXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-12(2,3)11-16-10(7-17-11)6-15-9-4-13-8-14-5-9/h4-5,7-8,15H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZMKUNGAVDXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CNC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine typically involves the formation of the thiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor under specific conditions. For example, the reaction might involve the use of thiourea and iodine in the presence of a base to form the thiazole ring, which is then coupled with a pyrimidine derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted thiazole derivatives .

Scientific Research Applications

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation, making it a potential anticancer agent. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

Uniqueness

What sets N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine apart is its unique combination of thiazole and pyrimidine rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can make it a versatile compound in both research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.